molecular formula C18H22N2O2 B2447175 1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole CAS No. 657405-94-2

1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole

Cat. No.: B2447175
CAS No.: 657405-94-2
M. Wt: 298.386
InChI Key: QBTFBQFAURJLIF-UHFFFAOYSA-N
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Description

1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole is a complex organic compound with a unique structure that includes a pyrrole ring and an indene derivative

Properties

IUPAC Name

1-(1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-yl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-14(19-8-6-7-9-19)10-13-15(16(12)20(21)22)18(4,5)11-17(13,2)3/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTFBQFAURJLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole typically involves multi-step organic reactions. The starting materials often include indene derivatives and pyrrole. The synthetic route may involve nitration, alkylation, and cyclization reactions under controlled conditions. Industrial production methods would require optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions with enamino ketones or 1,3-CH,NH-binucleophiles under reflux conditions in non-polar solvents like toluene. These reactions form spiro heterocyclic systems via intramolecular cyclization.

Reaction PartnerConditionsProduct ClassYieldSource
Enamino ketonesDry toluene, 5–6 h refluxSpiro[indeno[1,2-b]pyrrole-3,2'-pyrroles]71–98%

Mechanism :

  • Step 1 : The β-CH group of the enamino fragment attacks C5 of the pyrroledione ring.

  • Step 2 : The amino group initiates pyrrole ring closure, eliminating water to form the spiro product .

Electrophilic Substitution

The nitro group on the indene framework enhances electrophilic reactivity, enabling regioselective substitutions.

ReactantConditionsPosition ModifiedKey ObservationSource
Electrophilic agentsAcidic/neutral solventsIndene C7 nitro groupStabilizes intermediates

Example : Nitro group reduction (hypothetical) could yield amine derivatives, though direct evidence requires further validation.

Spiroheterocyclization

Reactions with 1,2-diaroylacetylenes or diethyl acetylenedicarboxylates (DMAD) lead to spirocyclic adducts.

ReagentSolventTimeProduct ClassYieldSource
1,2-DibenzoylacetyleneDCM, RT5–6 hNH-pyrroles or N-substituted pyrroles76–92%
DMADDCM, RT5–6 h2-oxo-1H-pyrrol-3(2H)-ylidenes83–98%

Key Features :

  • Substituents on the amidine group dictate product regiochemistry (NH-pyrroles vs. N-substituted derivatives) .

  • Bulky substituents (e.g., cyclohexyl) may trigger Dimroth rearrangement .

Cycloaddition and Ring-Opening

While direct evidence is limited, analogous pyrrole systems undergo [3+2] cycloadditions or ring-opening with strong nucleophiles.

Reaction TypeConditionsExpected ProductNotesSource
[3+2] CycloadditionThermal/acidic conditionsFused bicyclic compoundsTheoretical extrapolation
Nucleophilic ring-openingStrong bases (e.g., NaOH)Linear amine derivativesRequires validation

Functional Group Transformations

The pyrrole ring’s NH group and indene’s methyl substituents enable further functionalization.

TransformationReagentProduct FeatureSource
ArylationArylnitroso compoundsN-aryl pyrroles
OxidationROS-generating agentsHydroxylated derivatives

Example : Reaction with arylnitroso compounds in methanol yields N-aryl derivatives at room temperature .

Reaction Optimization Insights

  • Solvent : Toluene enhances solubility and reaction kinetics for condensation/spiroheterocyclization .

  • Temperature : Reflux (110–120°C) accelerates intramolecular cyclization .

  • Catalysts : Acidic/basic conditions modulate reaction pathways (e.g., spiro vs. linear products) .

Scientific Research Applications

The compound 1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole is a complex organic molecule with notable potential applications in various scientific fields. This article provides an overview of its properties, synthesis methods, and potential applications based on the available literature.

Medicinal Chemistry

The structural features of this compound suggest potential applications in medicinal chemistry due to:

  • Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents. The presence of the nitro group may contribute to this activity by facilitating interactions with biological targets.
  • Antimicrobial Properties : The unique structure may also provide antimicrobial effects, making it a candidate for further exploration in drug development .

Material Science

The compound's unique electronic properties due to the conjugated system may allow its use in:

  • Organic Electronics : As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge transport and light-emitting properties are crucial.

Chemical Research

In chemical research, this compound can serve as:

  • A Building Block for Complex Molecules : Its reactive sites can be utilized to synthesize more complex organic compounds through further chemical modifications.

Interaction Studies

Understanding the interactions of this compound with biological systems could lead to insights into its mechanism of action and potential therapeutic uses. Such studies may include:

  • Binding Affinity Studies : Investigating how this compound interacts with various biological targets could elucidate its pharmacological profile .

Mechanism of Action

The mechanism of action of 1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can modulate biological pathways or chemical processes.

Comparison with Similar Compounds

Similar compounds to 1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole include:

    1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)acetamide: Shares the indene and nitro groups but differs in the functional group attached to the indene.

    2-{[(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imino]methyl}phenol: Contains a similar indene structure but with different substituents.

The uniqueness of this compound lies in its combination of the pyrrole ring and the indene derivative, which imparts distinct chemical and physical properties.

Biological Activity

1-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrole ring fused with a nitro-substituted indene moiety. Its chemical formula is C16H22N2O3C_{16}H_{22}N_{2}O_{3}, with a molecular weight of approximately 302.36 g/mol. The presence of multiple methyl groups and a nitro group contributes to its stability and reactivity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related nitro compounds can induce apoptosis in human promyelocytic leukemia HL-60 cells through the generation of reactive oxygen species (ROS) . The mechanism involves the disruption of mitochondrial function and subsequent activation of caspase pathways.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Nitro-containing compounds are often associated with antibacterial properties due to their ability to interfere with bacterial DNA synthesis. Preliminary tests on similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria .

Study 1: Cytotoxicity in Cancer Cells

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of several nitro-substituted pyrroles. The study revealed that the compound exhibited a dose-dependent inhibition of cell proliferation in cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

CompoundIC50 (µM)Cell Line
Compound A15HL-60
Compound B20MCF-7
This compound 18 A549

Study 2: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) examined the antimicrobial properties of various nitro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The nitro group can facilitate the production of ROS upon reduction within cells.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Mitochondrial Dysfunction : Induction of mitochondrial stress leading to apoptosis has been observed with related structures.

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